molecular formula C6H6Cl2N2 B13091667 2,5-Dichloro-N-methylpyridin-3-amine

2,5-Dichloro-N-methylpyridin-3-amine

Cat. No.: B13091667
M. Wt: 177.03 g/mol
InChI Key: LMPWWOQOZWSJPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-methylpyridin-3-amine typically involves the chlorination of N-methylpyridin-3-amine. One common method is the reaction of N-methylpyridin-3-amine with chlorine gas in the presence of a catalyst . The reaction conditions often include a controlled temperature and pressure to ensure the selective chlorination at the 2 and 5 positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,5-Dichloro-N-methylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The chlorine atoms on the pyridine ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular targets, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N-methylpyridin-3-amine is unique due to its specific substitution pattern and the presence of the N-methyl group. This structural feature can influence its reactivity and interactions, making it distinct from other similar compounds .

Biological Activity

2,5-Dichloro-N-methylpyridin-3-amine (C₆H₆Cl₂N₂) is a chemical compound with significant potential in medicinal chemistry and biological research. This article reviews its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C₆H₆Cl₂N₂
  • Molecular Weight : 177.03 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CNC1=C(N=CC(=C1)Cl)Cl
PropertyValue
Molecular FormulaC₆H₆Cl₂N₂
Molecular Weight177.03 g/mol
IUPAC NameThis compound
InChI KeyLMPWWOQOZWSJPF-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the chlorination of N-methylpyridin-3-amine. Common methods include:

  • Chlorination with Chlorine Gas : This method uses chlorine gas in the presence of a catalyst to achieve selective chlorination.
  • Palladium-Catalyzed Reactions : Advanced methodologies such as Suzuki coupling can also be employed to synthesize derivatives of this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets due to the presence of chlorine substituents on the pyridine ring. These interactions can influence various biochemical pathways, making it a candidate for drug development.

Anticancer Activity

Studies have demonstrated that pyridine derivatives possess anticancer properties. For instance, certain compounds within the same family have exhibited cytotoxic effects against cancer cell lines such as MCF-7 and HCT-116. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .

Anti-Thrombolytic Activity

In a comparative study of pyridine derivatives, compounds similar to this compound showed varying degrees of anti-thrombolytic activity. Some derivatives exhibited significant inhibition of clot formation, indicating potential cardiovascular applications .

Study on Anti-Thrombolytic Activity

A study evaluated the anti-thrombolytic properties of several pyridine derivatives, where one compound exhibited a high anti-thrombolytic activity rate of 31.61%. This suggests that modifications in the molecular structure significantly influence biological activity .

Cytotoxicity Assessment

Research conducted on various pyridine derivatives indicated that certain compounds demonstrated IC50 values in the low micromolar range against cancer cell lines. For example, one derivative showed an IC50 value of 12.41 µM against MCF-7 cells, indicating substantial cytotoxic efficacy .

Properties

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

IUPAC Name

2,5-dichloro-N-methylpyridin-3-amine

InChI

InChI=1S/C6H6Cl2N2/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3

InChI Key

LMPWWOQOZWSJPF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC(=C1)Cl)Cl

Origin of Product

United States

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